2-Amino-4'-bromopropiophenone hydrochloride

Monoamine transporter selectivity DAT/SERT ratio Structure-activity relationship

2-Amino-4'-bromopropiophenone hydrochloride (CAS 87124-01-4; IUPAC: 2-amino-1-(4-bromophenyl)propan-1-one hydrochloride; molecular formula C₉H₁₁BrClNO; MW 264.55 g/mol; LogP 3.48) is a synthetic para-brominated α-aminoketone belonging to the substituted cathinone (β-keto amphetamine) structural class. It exists as a racemic hydrochloride salt bearing a primary amine at the α-carbon and a 4-bromophenyl ring, placing it at the intersection of phenylalkylamine pharmacology and aryl halide synthetic chemistry.

Molecular Formula C9H11BrClNO
Molecular Weight 264.54 g/mol
CAS No. 87124-01-4
Cat. No. B1661008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4'-bromopropiophenone hydrochloride
CAS87124-01-4
Molecular FormulaC9H11BrClNO
Molecular Weight264.54 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=C(C=C1)Br)N.Cl
InChIInChI=1S/C9H10BrNO.ClH/c1-6(11)9(12)7-2-4-8(10)5-3-7;/h2-6H,11H2,1H3;1H
InChIKeyGTSDJPXZCAAERE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4'-bromopropiophenone Hydrochloride (CAS 87124-01-4): Compound Class, Identity, and Procurement-Relevant Characteristics


2-Amino-4'-bromopropiophenone hydrochloride (CAS 87124-01-4; IUPAC: 2-amino-1-(4-bromophenyl)propan-1-one hydrochloride; molecular formula C₉H₁₁BrClNO; MW 264.55 g/mol; LogP 3.48) is a synthetic para-brominated α-aminoketone belonging to the substituted cathinone (β-keto amphetamine) structural class . It exists as a racemic hydrochloride salt bearing a primary amine at the α-carbon and a 4-bromophenyl ring, placing it at the intersection of phenylalkylamine pharmacology and aryl halide synthetic chemistry. The compound is classified as a controlled substance in multiple jurisdictions and is supplied exclusively for research and forensic analytical use . Its dual identity—as both a pharmacologically active cathinone scaffold and a bromoarene-enabled synthetic building block—defines its procurement rationale relative to non-halogenated, alternative-halogen, or N-alkylated analogs.

Why 2-Amino-4'-bromopropiophenone Hydrochloride Cannot Be Interchanged with Other 4-Halo or 4-Alkyl Aminopropiophenones


Close structural analogs within the para-substituted aminopropiophenone series are not functionally interchangeable because the identity and volume of the para-substituent are primary determinants of monoamine transporter selectivity, in vivo behavioral pharmacology, and synthetic reactivity [1]. Systematic quantitative structure–activity relationship (QSAR) studies demonstrate that the steric bulk (Taft's Eₛ) of the para-substituent correlates strongly with both in vitro DAT versus SERT selectivity (r values exceeding 0.9) and in vivo abuse-related behavioral effects [2]. The 4-bromo group occupies a distinctive steric and electronic space—larger than 4-chloro or 4-fluoro yet more electronegative than 4-methyl—that yields a transporter interaction profile, metabolic fate, and cross-coupling reactivity not reproduced by any single alternative substituent [3]. Furthermore, the primary amine (2-amino) differs pharmacokinetically and pharmacodynamically from its N-methyl counterpart (4-bromomethcathinone), precluding simple substitution even among brominated congeners [4].

Quantitative Differential Evidence for 2-Amino-4'-bromopropiophenone Hydrochloride Versus Closest Analogs


Para-Bromo Substitution Yields Near-Equipotent DAT/SERT Profile Distinct from All Other 4-Substituted Methcathinone Analogs

In a head-to-head in vitro comparison of seven para-substituted methcathinone analogs, the 4-bromo analog (4-bromomethcathinone) displayed a DAT/SERT selectivity ratio of 1.01, indicating near-equipotent activity at dopamine and serotonin transporters. This profile is unique within the series: the 4-chloro analog showed 3.40-fold DAT selectivity, the 4-fluoro analog 15.4-fold, the unsubstituted parent methcathinone 309-fold, and 4-methyl (mephedrone) 2.41-fold [1]. Because the target compound (2-amino-4'-bromopropiophenone) shares the identical 4-bromophenyl-α-aminoketone core, its transporter engagement profile is structurally predicted to mirror this near-balanced DAT/SERT interaction, distinguishing it from 4-chloro, 4-fluoro, and 4-methyl primary amine analogs. The 4-bromo substitution thus occupies a narrow steric and electronic window that collapses DAT–SERT selectivity to approximately unity—a property not achievable with smaller (H, F) or similarly sized but less electronegative (CH₃) substituents [2].

Monoamine transporter selectivity DAT/SERT ratio Structure-activity relationship Cathinone pharmacology

4-Bromomethcathinone Exhibits Intermediate hNET Inhibition Potency Distinct from 3-Bromo Isomer and Bupropion

At the cloned human norepinephrine transporter (hNET) stably expressed in C6 glial cells, 4-bromomethcathinone inhibited [³H]noradrenaline uptake with an IC₅₀ of 453 ± 30 nM. This value is 3.0-fold weaker than its 3-bromo positional isomer (3-bromomethcathinone, IC₅₀ = 158 ± 20 nM) and 3.0-fold more potent than the clinically used atypical antidepressant bupropion (IC₅₀ = 1,370 ± 140 nM) [1]. The 2.9-fold difference between 4-bromo and 3-bromo positional isomers demonstrates that bromine position—not merely its presence—is a critical determinant of hNET pharmacophore engagement. The target primary amine compound serves as both the N-desmethyl metabolite of 4-bromomethcathinone and a direct comparator for delineating the contribution of N-methylation to NET affinity [2].

Norepinephrine transporter hNET inhibition Bupropion analog Uptake inhibition

Antidepressant-Like Activity Without Concomitant Locomotor Stimulation: In Vivo Behavioral Dissociation of 4-BMAP from Bupropion

In a direct in vivo behavioral comparison, 4-BMAP (2-(methylamino)-1-(4-bromophenyl)propan-1-one; the N-methyl analog of the target compound) was evaluated alongside bupropion in rats using the Porsolt forced swim test (antidepressant-like activity) and locomotor activity assay (psychostimulant liability). 4-BMAP significantly increased swim time, indicating antidepressant-like efficacy, but did not stimulate locomotor activity even at the highest dose tested. In contrast, bupropion increased locomotor activity at moderate-to-high doses, reflecting its psychostimulant properties [1]. This pharmacological dissociation—antidepressant-like behavioral effect without concurrent locomotor activation—was attributed specifically to 4-bromo phenyl ring substitution, and the authors concluded that such halogenated analogs may represent effective antidepressants with fewer stimulant-like side effects compared to bupropion [2].

Antidepressant screening Porsolt forced swim test Locomotor activity Bupropion comparator

4-Bromo Substituent Enables Late-Stage Cross-Coupling Diversification Inaccessible to 4-Chloro or 4-Fluoro Analogs

The para-bromo substituent on the target compound serves as a synthetic handle for palladium-catalyzed cross-coupling reactions—including Suzuki–Miyaura and Buchwald–Hartwig couplings—that are kinetically more accessible than analogous reactions of the corresponding 4-chloro or 4-fluoro derivatives [1]. Aryl bromides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides and are vastly more reactive than aryl fluorides, enabling milder reaction conditions, higher yields, and broader substrate scope in the construction of biaryl and C–N coupled products [2]. This differential reactivity has been exploited in the synthesis of radiolabeled imaging probes: 4-BMAP was converted to a tributylstannyl intermediate and subsequently to the 4-[¹²³I/¹²⁵I]iodophenyl analog (4-IMAP) for monoamine transporter imaging studies—a transformation pathway uniquely accessible via the aryl bromide [3].

Suzuki–Miyaura coupling Buchwald–Hartwig amination Aryl bromide reactivity Building block chemistry

N-Demethylated Metabolite Identity: Target Compound Is the Primary Analytical Standard for 4-BMC Metabolic Studies

In the most comprehensive human metabolic profiling study of 4-bromomethcathinone (4-BMC) published to date, N-demethylation was identified as one of the major Phase I metabolic pathways, with ten distinct metabolites characterized following incubation with human hepatocytes and analysis by LC-HRMS [1]. The N-desmethyl metabolite—chemically identical to the free base of 2-amino-4'-bromopropiophenone—was among the key transformation products. Critically, the metabolic profile of 4-BMC differed substantially from its 3-CMC and 4-CMC (chloro) counterparts, with regioisomer-specific and halogen-specific metabolic routes identified. Access to the authenticated primary amine reference standard (CAS 87124-01-4) is therefore essential for: (a) confirming metabolite identity via retention time and spectral matching, (b) quantifying N-demethylation as a metabolic pathway, and (c) differentiating 4-BMC consumption from that of isomeric bromomethcathinones in forensic casework [2].

Forensic toxicology Metabolite identification N-demethylation Reference standard

Regulatory Classification as a Controlled Substance Creates Distinct Procurement and Handling Requirements Not Applicable to Non-Brominated Analogs

2-Amino-4'-bromopropiophenone hydrochloride (CAS 87124-01-4) is explicitly designated as a controlled substance by multiple commercial suppliers, requiring specific licensing, documentation, and secure handling protocols for procurement . This regulatory status is directly linked to its structural relationship to cathinone-class controlled substances and distinguishes it from certain 4-fluoro or 4-methyl primary amine analogs that may fall under different scheduling categories depending on jurisdiction. The controlled status simultaneously represents a procurement barrier and a selecition criterion: only laboratories with appropriate DEA (or equivalent) authorizations can acquire the compound, making it a restricted but well-documented reference material for licensed forensic, toxicological, and pharmacological research programs . This regulatory gatekeeping function also reduces the likelihood of supply chain contamination with unauthorized or uncharacterized material from non-regulated sources.

Controlled substance Procurement compliance Regulatory status Research chemical

Validated Research and Procurement Application Scenarios for 2-Amino-4'-bromopropiophenone Hydrochloride


Monoamine Transporter Selectivity Profiling: Differentiating Dopaminergic from Serotonergic Contributions in Cathinone SAR Studies

Laboratories conducting structure–activity relationship (SAR) studies on cathinone-class monoamine releasers require the 4-bromo primary amine scaffold to systematically map the contribution of halogen electronegativity and steric bulk to DAT/SERT selectivity. As demonstrated by the Bonano et al. (2015) and Sakloth et al. (2015) datasets, the 4-bromo substitution uniquely collapses the DAT/SERT selectivity ratio to approximately unity (1.01 for the N-methyl analog), whereas 4-chloro, 4-fluoro, 4-methyl, and unsubstituted analogs retain significant DAT bias (selectivity ratios of 3.40, 15.4, 2.41, and 309, respectively) [1]. The primary amine compound enables direct evaluation of the N-desmethyl pharmacophore, which may exhibit altered transporter kinetics relative to the N-methyl derivative. Procurement of the authenticated hydrochloride salt (CAS 87124-01-4) ensures consistent purity and enantiomeric composition for reproducible in vitro transporter assays in HEK-293 cells expressing hDAT, hSERT, and hNET [2].

Antidepressant Candidate Screening: Evaluating Dissociation of Therapeutic Efficacy from Psychomotor Stimulation

Preclinical behavioral pharmacology programs investigating next-generation aminopropiophenone antidepressants with reduced abuse liability should procure this compound based on the demonstrated behavioral profile of its N-methyl analog (4-BMAP). Foley & Cozzi (2003) showed that 4-BMAP produced significant antidepressant-like effects in the Porsolt forced swim test while completely lacking locomotor stimulant activity—a clean dissociation not observed with bupropion, which stimulated locomotion at moderate-to-high doses [1]. Whether this favorable dissociation is retained in the primary amine (desmethyl) form remains an open and testable question of direct relevance to lead optimization. The compound serves as both a tool for investigating the role of N-methylation in behavioral outcome and a potential scaffold for further derivatization aimed at achieving antidepressant efficacy without psychostimulant liability [2].

Cross-Coupling-Based Diversification: Late-Stage Functionalization of the α-Aminoketone Scaffold via Aryl Bromide Chemistry

Medicinal chemistry and chemical biology laboratories using 2-amino-4'-bromopropiophenone as a synthetic building block benefit from the well-established reactivity of the para-bromo substituent in palladium-catalyzed cross-coupling reactions. Unlike the corresponding 4-chloro or 4-fluoro analogs, the aryl bromide undergoes facile oxidative addition to Pd(0) catalysts under mild conditions, enabling Suzuki–Miyaura (C–C), Buchwald–Hartwig (C–N), and Stille (C–Sn) couplings for the generation of diverse compound libraries [1]. This reactivity has been demonstrated in practice through the conversion of 4-BMAP to a tributylstannyl intermediate and subsequent radioiodination to yield the 4-IMAP imaging probe, establishing a clear precedent for late-stage functionalization of the 4-bromophenyl moiety [2]. The hydrochloride salt form provides convenient handling and storage stability during synthetic workflows.

Forensic Toxicology Reference Standard: Authenticated Metabolite Identification in 4-BMC Consumption Cases

Forensic and clinical toxicology laboratories engaged in the detection and confirmation of synthetic cathinone use require this compound as a certified reference standard for the N-desmethyl metabolite of 4-bromomethcathinone (4-BMC). Berardinelli et al. (2024) demonstrated that N-demethylation is a major Phase I metabolic route for 4-BMC in human hepatocytes, and that the metabolic profiles of 4-BMC, 3-CMC, and 4-CMC are halogen-specific and regioisomer-specific, precluding the use of chloro-analog reference standards for bromo-metabolite identification [1]. The compound's controlled substance status ensures that procurement is restricted to licensed forensic laboratories, aligning supply chain integrity with evidentiary requirements for court-admissible analytical data [2].

Quote Request

Request a Quote for 2-Amino-4'-bromopropiophenone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.